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Compound of Interest

Compound Name: 6,8-Cyclo-1,4-eudesmanediol

Cat. No.: B206537

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug
development, providing available information on the spectroscopic properties of the
sesquiterpenoid 6,8-Cyclo-1,4-eudesmanediol. This natural product, isolated from the
branches of Eucalyptus robusta Smith, is of interest within the scientific community for its
unique chemical structure.

Despite its availability from commercial suppliers and its known natural source, a
comprehensive public repository of its spectroscopic data—specifically Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—is not readily
found in peer-reviewed literature based on extensive searches. This document outlines the
known characteristics of this compound and provides context through data from structurally
related molecules.

Molecular and Physical Properties

Property Value
Chemical Formula C15H2602
Molecular Weight 238.37 g/mol
CAS Number 213769-80-3
Class Sesquiterpenoid
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Spectroscopic Data Summary

Detailed experimental spectra for 6,8-Cyclo-1,4-eudesmanediol are not presently available in
the public domain. The following sections detail the expected spectroscopic characteristics
based on its chemical structure and data from analogous eudesmane-type sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to exhibit signals corresponding to the 26
protons in the molecule. Key features would likely include:

» Methyl Signals: Several singlet or doublet signals in the upfield region (6 0.8-1.5 ppm)
corresponding to the methyl groups on the eudesmane skeleton.

» Methylene and Methine Protons: A complex series of multiplets in the region of  1.0-2.5
ppm arising from the protons on the cyclohexane and cyclopropane rings.

» Hydroxyl Protons: Broad singlet signals for the two hydroxyl groups, the chemical shift of
which would be dependent on the solvent and concentration.

e Protons adjacent to Oxygen: Methine or methylene protons attached to the carbons bearing
the hydroxyl groups would be expected to resonate at a downfield shifted region (6 3.5-4.5

ppm).

13C NMR: The carbon NMR spectrum should display 15 distinct signals, corresponding to each
carbon atom in the molecule. Expected chemical shifts would include:

 Aliphatic Carbons: Signals for methyl, methylene, and methine carbons of the cyclic
framework would likely appear in the & 15-60 ppm range.

o Carbons bonded to Oxygen: The two carbons attached to the hydroxyl groups (C-1 and C-4)
would be significantly deshielded, with signals expected in the & 60-80 ppm region.

Mass Spectrometry (MS)

The mass spectrum of 6,8-Cyclo-1,4-eudesmanediol would be anticipated to show a
molecular ion peak [M]* at m/z 238. Subsequent fragmentation patterns would likely involve the
loss of water molecules from the diol structure, leading to significant peaks at m/z 220 ([M-
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H20]*) and 202 ([M-2H20]*). Other fragment ions would result from the cleavage of the
carbon-carbon bonds within the eudesmane skeleton.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

e O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm™1,
characteristic of the hydroxyl (-OH) groups.

e C-H Stretch: Sharp peaks in the 2850-3000 cm~1 region, corresponding to the stretching
vibrations of the C-H bonds of the aliphatic rings.

e C-O Stretch: Absorption bands in the 1000-1200 cm~1 region, indicating the stretching
vibrations of the C-O bonds of the alcohol functionalities.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of 6,8-Cyclo-1,4-
eudesmanediol are not available, the following represents a general workflow for the isolation
and characterization of similar natural products.
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Extraction and Isolation
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Caption: General workflow for the isolation and structural elucidation of natural products.
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Logical Relationship for Structure Elucidation

The determination of the chemical structure of a novel compound like 6,8-Cyclo-1,4-
eudesmanediol relies on the integration of data from various spectroscopic techniques.
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Caption: Logical flow for the structural elucidation of an organic compound.

Conclusion

While a dedicated publication detailing the complete spectroscopic analysis of 6,8-Cyclo-1,4-
eudesmanediol could not be located, this guide provides the foundational chemical
information and expected spectroscopic characteristics based on its known structure. The
provided workflows illustrate the standard methodologies employed for the isolation and
characterization of such natural products. It is recommended that researchers requiring
definitive spectral data for this compound perform their own analyses upon its acquisition.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6,8-Cyclo-1,4-eudesmanediol:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b206537#6-8-cyclo-1-4-eudesmanediol-spectroscopic-
data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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